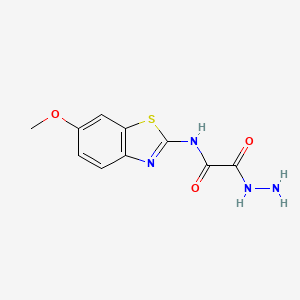
N-(Acetyloxy)-N-(2-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Acetyloxy)-N-(2-chlorophenyl)acetamide: is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of acetamide, where the nitrogen atom is substituted with an acetyloxy group and a 2-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Acetylation of N-(2-chlorophenyl)acetamide: The synthesis of N-(Acetyloxy)-N-(2-chlorophenyl)acetamide can be achieved through the acetylation of N-(2-chlorophenyl)acetamide. This reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Alternative Methods: Another method involves the reaction of 2-chloroaniline with acetic anhydride to form N-(2-chlorophenyl)acetamide, followed by acetylation with acetic anhydride and a catalytic amount of sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: N-(Acetyloxy)-N-(2-chlorophenyl)acetamide can undergo hydrolysis in the presence of water or aqueous acids to yield N-(2-chlorophenyl)acetamide and acetic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form N-(2-chlorophenyl)acetamide.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid).
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: N-(2-chlorophenyl)acetamide and acetic acid.
Reduction: N-(2-chlorophenyl)acetamide.
Substitution: Substituted derivatives of N-(2-chlorophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Acetyloxy)-N-(2-chlorophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or analgesic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of N-(Acetyloxy)-N-(2-chlorophenyl)acetamide depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
N-(2-chlorophenyl)acetamide: This compound lacks the acetyloxy group and may have different chemical and biological properties.
N-(Acetyloxy)-N-phenylacetamide: This compound has a phenyl group instead of a 2-chlorophenyl group, which may affect its reactivity and applications.
Uniqueness: N-(Acetyloxy)-N-(2-chlorophenyl)acetamide is unique due to the presence of both the acetyloxy and 2-chlorophenyl groups. These functional groups confer specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
113103-39-2 |
|---|---|
Molekularformel |
C10H10ClNO3 |
Molekulargewicht |
227.64 g/mol |
IUPAC-Name |
(N-acetyl-2-chloroanilino) acetate |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)12(15-8(2)14)10-6-4-3-5-9(10)11/h3-6H,1-2H3 |
InChI-Schlüssel |
PIMGLRPSFYLQDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC=CC=C1Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


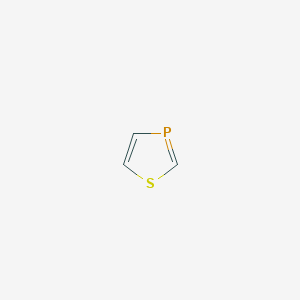

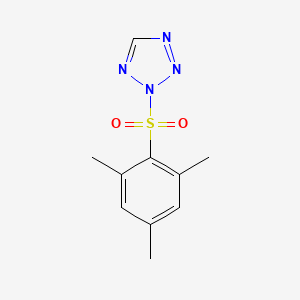
![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
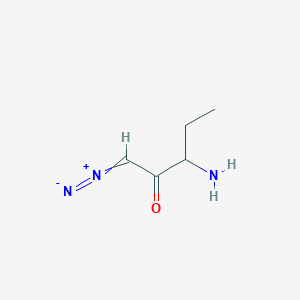
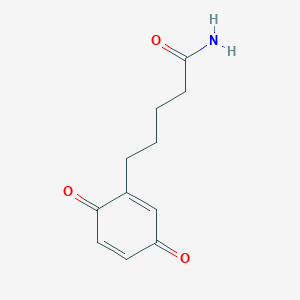
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-](/img/structure/B14319630.png)
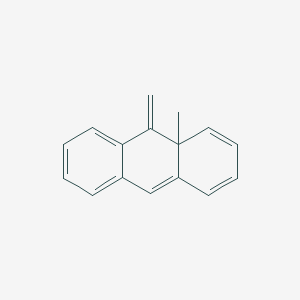
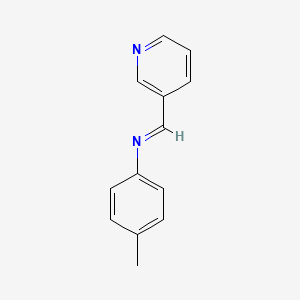
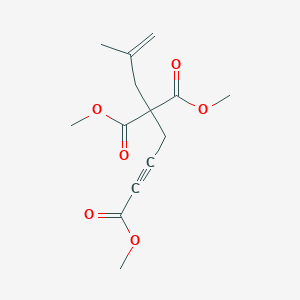

![Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B14319659.png)

